Cas no 934266-82-7 (5-Bromothiazolo5,4-bpyridin-2-amine)

5-Bromothiazolo5,4-bpyridin-2-amine structure
934266-82-7 structure
Product Name:5-Bromothiazolo5,4-bpyridin-2-amine
Numero CAS:934266-82-7
MF:C6H4BrN3S
MW:230.08505821228
MDL:MFCD11846492
CID:837921
PubChem ID:45789977
Update Time:2024-10-26

5-Bromothiazolo5,4-bpyridin-2-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-Bromothiazolo[5,4-b]pyridin-2-amine
    • 2-AMINO-5-BROMOTHIAZOLO[5,4-B]PYRIDINE
    • 5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine
    • 5-bromo-Thiazolo[5,4-b]pyridin-2-amine
    • 5-bromo-thiazolo[5,4-b]pyridin-2-ylamine
    • 5-Brom-thiazolo[5,4-b]pyridin-2-ylamin
    • 5-bromo[1,3]thiazolo[5,4-b]pyridin-2-amine
    • XYEWTFOCPLSOIC-UHFFFAOYSA-N
    • 5843AC
    • FCH1406292
    • OR303064
    • 5-bromothiazolo[5,4-b]pyridin-2-ylamine
    • AX8158641
    • AB0081073
    • 5-bromo-thiazolo[5,4-b]pyridin
    • 5-Bromothiazolo[5,4-b]pyridin-2-amine (ACI)
    • CS-0038599
    • 934266-82-7
    • DTXSID20672142
    • MFCD11846492
    • 2-AMINO-5-BROMOTHIAZOLO[5 pound not4-B]PYRIDINE
    • SS-4460
    • J-507921
    • AKOS015996856
    • SCHEMBL799228
    • 5-Bromothiazolo5,4-bpyridin-2-amine
    • MDL: MFCD11846492
    • Inchi: 1S/C6H4BrN3S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H2,8,9)
    • Chiave InChI: XYEWTFOCPLSOIC-UHFFFAOYSA-N
    • Sorrisi: BrC1C=CC2=C(SC(N)=N2)N=1

Proprietà calcolate

  • Massa esatta: 228.93100
  • Massa monoisotopica: 228.93093g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 0
  • Complessità: 157
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 80
  • XLogP3: 2.3

Proprietà sperimentali

  • PSA: 80.04000
  • LogP: 2.61720

5-Bromothiazolo5,4-bpyridin-2-amine Informazioni sulla sicurezza

5-Bromothiazolo5,4-bpyridin-2-amine Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

5-Bromothiazolo5,4-bpyridin-2-amine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
ChemScence
CS-0038599-1g
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine
934266-82-7
1g
$73.0 2022-04-26
ChemScence
CS-0038599-5g
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine
934266-82-7
5g
$256.0 2022-04-26
ChemScence
CS-0038599-25g
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine
934266-82-7
25g
$872.0 2022-04-26
Chemenu
CM174356-1g
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine
934266-82-7 95%+
1g
$*** 2023-05-29
Chemenu
CM174356-5g
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine
934266-82-7 95%+
5g
$206 2024-07-19
Chemenu
CM174356-25g
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine
934266-82-7 95%+
25g
$1031 2024-07-19
Apollo Scientific
OR303064-250mg
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine
934266-82-7 98%
250mg
£20.00 2025-02-19
Apollo Scientific
OR303064-1g
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine
934266-82-7 98%
1g
£30.00 2025-02-19
Apollo Scientific
OR303064-5g
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine
934266-82-7 98%
5g
£148.00 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A58750-1g
5-Bromothiazolo[5,4-b]pyridin-2-amine
934266-82-7 98%
1g
¥2452.0 2023-09-08

5-Bromothiazolo5,4-bpyridin-2-amine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Acetic acid ;  15 min, rt
1.2 Reagents: Bromine Solvents: Acetic acid ;  15 min, rt; 3 h, rt
1.3 Reagents: Water ;  rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7, rt
Riferimento
Preparation of thiazolopyridine derivatives as GPR119 agonists for treatment of metabolic disorders
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Acetic acid ;  -5 °C
1.2 Reagents: Bromine Solvents: Acetic acid ;  -15 °C; < 10 °C; 10 °C → rt; overnight, rt
Riferimento
Preparation of thiazolopyridinylacetamide derivatives and analogs for use as PI3K and mTOR kinase inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Acetic acid ;  0 °C; 0 °C → -5 °C; -5 °C; < 10 °C; 10 °C → 25 °C; 12 h, 25 °C
Riferimento
Thiazolopyridine ring-linked triazole compound in preparation of Bcr-Ab1 tyrosine kinase inhibitor and antitumor drug and preparation method thereof
, China, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ;  0 °C; 12 h, 25 °C
Riferimento
Synthesis of fused azole heterocycles as AHR antagonists treating cancers
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Acetic acid ;  cooled; 5 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ;  cooled; overnight, rt
Riferimento
Preparation of benzothiazolpyrrolopyridine derivatives and analogs for use as necrosis inhibitors
, China, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Acetic acid ;  15 min, rt
1.2 Reagents: Bromine Solvents: Acetic acid ;  3 h, rt
1.3 Solvents: Water ;  rt
Riferimento
Arylazepine seven-membered ring-containing compound, its preparation method and application for preparing antitumor drug prodrug or intermediate
, China, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux; reflux → rt
1.2 pH 10
Riferimento
Pyridinylbenzothiazole-urea derivatives as phosphatidylinositol 3-kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: Acetic acid ;  15 min, rt
1.2 Reagents: Acetic acid ,  Bromine Solvents: Acetic acid ;  > 30 min, rt; 6 h, rt
Riferimento
Preparation of heterocyclic compounds as Raf inhibitors for treatment of cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Acetic acid ;  -5 °C; -5 °C → -15 °C
1.2 Reagents: Acetic acid ,  Bromine Solvents: Acetic acid ;  -15 °C; 12 h, -15 °C → rt
Riferimento
Preparation of thiazolo[5,4-b]pyridine derivatives as apoptosis signal-regulating kinase 1 inhibitors
, United States, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 15 h, rt
Riferimento
Preparation of tricyclic PI3K inhibitor compounds and methods of use thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ;  0 °C; 0 °C → -5 °C; < 10 °C; 10 °C → rt; overnight, rt
Riferimento
Design, synthesis, and biological evaluation of triazole-based heteroaromatic derivatives as Bcr-Abl kinase inhibitors
Pan, Xiaoyan ; Liu, Nanxin; Liu, Yuying; Zhang, Qingqing; Wang, Kai; et al, European Journal of Medicinal Chemistry, 2022, 238,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ;  30 min, 0 °C; 0 °C → rt; 16 h, rt
1.2 Reagents: Water ;  20 min, 85 °C
Riferimento
Preparation of Quinuclidine, 1-azabicyclo[2.2.1]heptane, 1-azabicyclo [3.2.1]octane, and 1-azabicyclo[3.2.2]nonane compounds as alpha-7 nicotinic acetylcholine receptor ligands
, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ;  1 h, cooled; overnight, 100 °C
Riferimento
Preparation of N-heterocyclylurea derivatives as phosphatidyl inositol-3 kinase (PI3K) inhibitors
, World Intellectual Property Organization, , ,

5-Bromothiazolo5,4-bpyridin-2-amine Raw materials

5-Bromothiazolo5,4-bpyridin-2-amine Preparation Products

5-Bromothiazolo5,4-bpyridin-2-amine Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:934266-82-7)5-Bromothiazolo5,4-bpyridin-2-amine
Numero d'ordine:A959541
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 16:10
Prezzo ($):445.0
Email:sales@amadischem.com

5-Bromothiazolo5,4-bpyridin-2-amine Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:934266-82-7)5-Bromothiazolo5,4-bpyridin-2-amine
A959541
Purezza:99%
Quantità:25g
Prezzo ($):445.0
Email